molecular formula C11H22N2O2 B569449 Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate CAS No. 935843-93-9

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B569449
CAS No.: 935843-93-9
M. Wt: 214.309
InChI Key: DUYDMHWWVXLFDB-UHFFFAOYSA-N
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Description

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl carbamate with 7-methyl-1,4-diazepane. The process can be summarized as follows:

    Starting Materials: tert-butyl carbamate and 7-methyl-1,4-diazepane.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Catalysts and Reagents: Catalysts such as triethylamine or other bases may be used to facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating heterocyclic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs, particularly those targeting neurological or psychiatric conditions due to its diazepane structure.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 7-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-1,4-diazepane: The parent compound without the tert-butyl carbamate group.

    Tert-butyl 1,4-diazepane-1-carboxylate: Similar structure but without the methyl group at the 7-position.

    Tert-butyl 7-methyl-1,4-oxazepane-1-carboxylate: An oxygen-containing analog.

Uniqueness

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is unique due to the presence of both the tert-butyl carbamate group and the methyl group at the 7-position. This combination imparts specific chemical properties, such as increased stability and reactivity, making it distinct from its analogs.

Biological Activity

Tert-butyl 7-methyl-1,4-diazepane-1-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • IUPAC Name : tert-butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.31 g/mol

The compound features a diazepane ring which is crucial for its biological interactions. The tert-butyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator , modulating the activity of these targets. Detailed studies utilizing techniques like molecular docking and biochemical assays are essential for elucidating the precise mechanisms involved .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits potential antimicrobial and antiviral properties. It has been investigated for its efficacy against various pathogens, showing promising results in preliminary studies. For instance, it has been noted for its ability to inhibit specific bacterial strains and viruses in vitro.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. In animal models, it demonstrated significant reductions in inflammatory markers associated with conditions such as arthritis and pancreatitis. Studies have shown that it can modulate the expression levels of pro-inflammatory cytokines like TNF-α and IL-6 .

Pain Relief

In particular studies involving animal models of pain, this compound exhibited analgesic effects comparable to established pain relief medications. This suggests its potential as a candidate for developing new analgesics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntiviralActivity against viral infections
Anti-inflammatoryReduced cytokine levels
AnalgesicPain relief in animal models

Case Study: Anti-inflammatory Effects in Animal Models

A study conducted on C57BL/6 mice indicated that treatment with this compound resulted in decreased neutrophil infiltration and reduced pancreatic injury in acute pancreatitis models. The expression levels of inflammatory markers were significantly lower in treated groups compared to controls, suggesting a robust anti-inflammatory mechanism .

Properties

IUPAC Name

tert-butyl 7-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-5-6-12-7-8-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYDMHWWVXLFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745362
Record name tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935843-93-9
Record name tert-Butyl 7-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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